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molecular formula C6H13NO2 B1580593 Methyl 3-(dimethylamino)propanoate CAS No. 3853-06-3

Methyl 3-(dimethylamino)propanoate

Cat. No. B1580593
M. Wt: 131.17 g/mol
InChI Key: VSFJOMFYABROHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04588746

Procedure details

Liquid dimethylamine (500 g) is added to 1800 ml of methanol cooled to -35°. A solution of 500 g of methyl acrylate in 850 ml of methanol is then added keeping the temperature between -50° and -60°. The reaction mixture is kept at -50° to -60° for 21/2 hours and then at room temperature overnight. The solvent is removed in vacuo and the residue is distilled under reduced pressure to give methyl 3-dimethylaminopropionate b.p. 60°-70°/16 mm Hg.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
1800 mL
Type
solvent
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
850 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].[C:4]([O:8][CH3:9])(=[O:7])[CH:5]=[CH2:6]>CO>[CH3:1][N:2]([CH3:3])[CH2:6][CH2:5][C:4]([O:8][CH3:9])=[O:7]

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
CNC
Name
Quantity
1800 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
500 g
Type
reactant
Smiles
C(C=C)(=O)OC
Name
Quantity
850 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to -35°
CUSTOM
Type
CUSTOM
Details
the temperature between -50° and -60°
CUSTOM
Type
CUSTOM
Details
is kept at -50° to -60° for 21
CUSTOM
Type
CUSTOM
Details
2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CN(CCC(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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